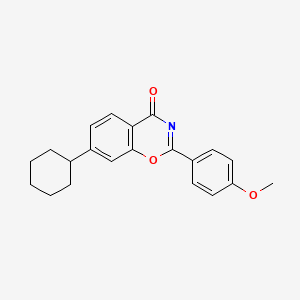
7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylamine with cyclohexanone in the presence of a suitable catalyst to form an intermediate, which is then cyclized to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Known for their strong biological activities such as anti-tumor, antibacterial, and antiviral properties.
Benzothiophene Derivatives: Utilized as anticancer agents and in other therapeutic applications.
Uniqueness
7-Cyclohexyl-2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its cyclohexyl and methoxyphenyl groups contribute to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
830328-69-3 |
|---|---|
Molekularformel |
C21H21NO3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
7-cyclohexyl-2-(4-methoxyphenyl)-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C21H21NO3/c1-24-17-10-7-15(8-11-17)21-22-20(23)18-12-9-16(13-19(18)25-21)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3 |
InChI-Schlüssel |
GRIJKEYFLZDODT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=O)C3=C(O2)C=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


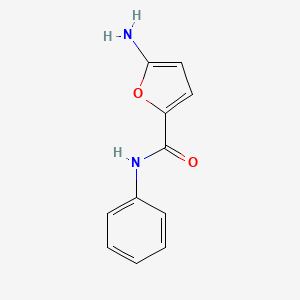

![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
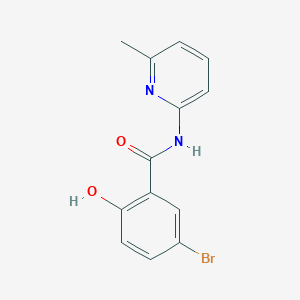
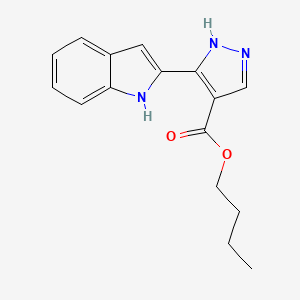
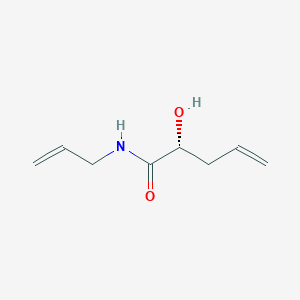

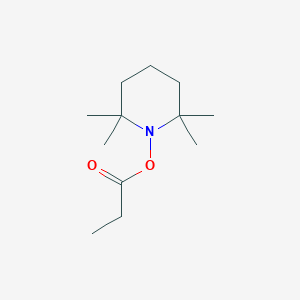
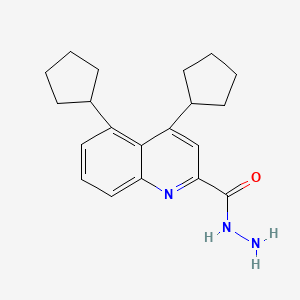
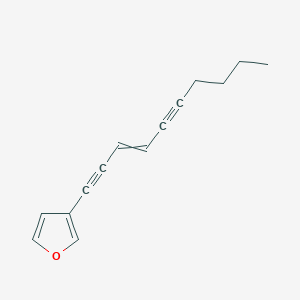
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
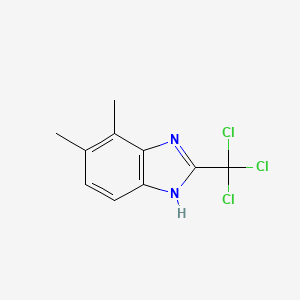
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
